molecular formula C26H29NO4 B2441253 N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 1335031-79-2

N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B2441253
CAS No.: 1335031-79-2
M. Wt: 419.521
InChI Key: KGKJQXNBHQWLCK-BHWIVQFVSA-N
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Description

N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C26H29NO4 and its molecular weight is 419.521. The purity is usually 95%.
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Properties

IUPAC Name

(1R,2R,3S,5R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-25(2)15-12-21(23(28)29)26(3,22(25)13-15)27-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-22H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t15-,21+,22+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKJQXNBHQWLCK-BHWIVQFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a bicyclic amino acid derivative notable for its unique structural configuration and potential biological applications. This compound is characterized by a bicyclo[3.1.1]heptane framework, which significantly influences its steric properties and biological interactions.

Chemical Structure and Properties

The compound features a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino group and a carboxylic acid functional group, which plays a crucial role in its reactivity and biological activity.

  • Molecular Formula : C11_{11}H19_{19}NO2_2
  • CAS Number : 705949-01-5
  • SMILES : C(C1CC2C(C1(C(C2(C(C)(C)C(=O)O)N)C(=O)O)N)C(=O)O)C(=O)O

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for neurotransmitter release or receptor activation.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance the viability of neuronal cells under stress conditions. This effect is likely mediated through its antioxidant properties and ability to modulate signaling pathways involved in cell survival.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in cultured neurons subjected to oxidative stress induced by hydrogen peroxide. Results indicated that treatment with the compound significantly reduced cell death compared to controls.

TreatmentCell Viability (%)
Control45
Compound75

Study 2: Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated that this compound exhibited a concentration-dependent scavenging effect.

Concentration (μM)% Scavenging
1030
5055
10080

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